molecular formula C7H12O4 B8623014 (1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol CAS No. 19309-39-8

(1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol

Cat. No.: B8623014
CAS No.: 19309-39-8
M. Wt: 160.17 g/mol
InChI Key: XGSBJIGRINMFSC-UHFFFAOYSA-N
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Description

(1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

19309-39-8

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

(1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol

InChI

InChI=1S/C7H12O4/c1-6-9-3-7(2-8,4-10-6)5-11-6/h8H,2-5H2,1H3

InChI Key

XGSBJIGRINMFSC-UHFFFAOYSA-N

Canonical SMILES

CC12OCC(CO1)(CO2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of pentaerythritol (15 g, 110 mmol), triethyl orthoacetate (20.2 ml, 110 mmol), and p-toluenesulfonic acid monohydrate (947 mg, 5.5 mmol) was stirred at 100° C. for 30 minutes. The temperature of the mixture was further raised to 130° C. and the mixture was stirred for 30 minutes. To the reaction mixture, triethylamine (1.53 ml, 11 mmol) was added and the reaction mixture was concentrated. The residue was purified by silica gel column chromatography (elution solvent: heptane/ethyl acetate) to obtain the title compound (8.5 g, yield: 48.2%) as a light yellow solid.
Quantity
15 g
Type
reactant
Reaction Step One
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20.2 mL
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reactant
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947 mg
Type
reactant
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Quantity
1.53 mL
Type
reactant
Reaction Step Two
Yield
48.2%

Synthesis routes and methods II

Procedure details

To a suspension of pentaerythritol (13.6 g, 0.100 mol) in 10 mL of toluene was added freshly distilled triethyl orthoacetate (16.2 g. 18.3 mL, 0.100 mol) and p-toluenesulfonic acid monohydrate (50 mg). The mixture was slowly heated in an oil bath and ethanol was distilled from the mixture over a period of 12 hrs. After removal of the ethanol, the bath temperature was raised to 125° C. and toluene was distilled off until the solution was homogeneous (about 30 mL). The residue was sublimed (bulb to bulb, ~130--C, 2.5 mmHg) to give 4-(hydroxymethyl)-1-methyl-2,6,7-trioxabicyclo[2.2.21octane (15.0 g, 0.093 mol, 93%).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
18.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into a flask equipped with a stirrer, a distilling column, a nitrogen inlet, a heating jacket, and a thermometer were charged 486 g of triethyl orthoacetate, 408 g of pentaerythritol, 300 g of diethylene glycol dimethyl ether, and 0.9 g of PTSA. The mixture was gradually heated to 170° C. over a period of 5 hours. During this time 490 g of distillate were obtained. The distillate contained mostly ethanol and small amounts of diethylene glycol dimethyl ether. The temperature was lowered to 100° C., and the remaining diethylene glycol dimethyl ether was distilled off under reduced pressure (30 mbar). The residue was subjected to vacuum distillation. The fraction having a boiling temperature of 126-130° C. at a pressure of 4 mbar yielded 426 g of oil. This oil solidified to a clear solid having a melting point of 99° C. and had the following structure
Quantity
486 g
Type
reactant
Reaction Step One
Quantity
408 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 g
Type
catalyst
Reaction Step One
Quantity
300 g
Type
solvent
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods IV

Procedure details

Pentaerythritol (60 g, 440.7 mmol) was added to a stirring solution of dioctyl phthalate (100 mL) containing trace p-toluene sulfonic acid monohydrate, and heated to 120° C. After triethyl orthoacetate (71.685 g, 81 mL, 441.87 mmol) was added in one portion the reaction was equipped with a distillation apparatus and stirred for 22 h. Upon return, 64 mL of ethanol had distilled (83% of the theoretical amount). TEA (40 drops) was added, stirred for 10 minutes, heated to 160° C. The TEA and remaining ethanol were removed under vacuum. After changing the distillation glassware, the final product, a white solid, was isolated by vacuum distillation at 185° C. and recrystallized using benzene. Yield: 83%, 58.64 g. 1H NMR (CDCl3; 500 MHz) δ ppm: 1.453 (s, 3H, CH3), 1.58 (t, 1H, OH), 3.454 (d, 2H, CCH2OH), and 4.015 (s, 6H, OCH2C). 13C NMR (CDCl3; 125.8 MHz) δ ppm: 23.53 (CH3), 35.71 (CH2CCH2), 61.50 (CCH2OH), 69.41 (OCH2C), and 108.67 (OCCH3). ESI-MS (m/z): 161.06 (161.07 calc'd for C7H12O4 [M+H]+). Elemental analysis calc'd (found) for C7H12O4: C, 52.49 (51.58); H, 7.55 (7.67).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
81 mL
Type
reactant
Reaction Step Three
Yield
83%

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